(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Description
(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Mechanism of Action
Target of action
Many drugs containing a piperazine ring are known to interact with serotonin and dopamine receptors . The indole-like structure is a key feature of many bioactive compounds and can bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound targets serotonin receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets serotonin receptors, it could impact serotonin signaling pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the target tissues. Piperazine derivatives are generally well absorbed and widely distributed in the body .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
Various factors can influence the action, efficacy, and stability of the compound, including pH, temperature, presence of other substances, and individual patient characteristics .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23(2)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMTHUREZAFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.